Paniculoside III: A Technical Guide for Researchers
Paniculoside III: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside III, a diterpenoid glycoside first isolated from Stevia paniculata, presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of its chemical structure, known properties, and potential biological activities. While specific experimental data for Paniculoside III is limited in publicly available literature, this document compiles the existing information and extrapolates potential characteristics and methodologies based on closely related compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided as adaptable frameworks. Furthermore, logical relationships and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.
Chemical Structure and Properties
Paniculoside III is chemically identified as ent-11α, 15α-dihydroxykaur-16-en-19-oic acid β-D-glucopyranosyl ester[1]. Its core structure is a tetracyclic diterpene of the kaurane type, glycosidically linked to a glucose molecule.
A 2D representation of a similar diterpenoid glycoside is provided below to illustrate the general structure.
Image of a representative diterpenoid glycoside structure (Note: This is a general representation and not the exact structure of Paniculoside III).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 60129-65-9 | [1][2] |
| Molecular Formula | C₂₆H₃₈O₉ | [3] |
| Molecular Weight | 494.58 g/mol | [3] |
| Appearance | Powder | [1] |
| Purity | ≥95% - 99% | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. The aglycone is reported to be soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | [1][4] |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities of Paniculoside III is scarce. However, based on the activities of structurally related diterpenoid glycosides and other natural products, several potential therapeutic areas can be inferred. These include anticancer, anti-inflammatory, and antiviral activities.
Potential Anticancer Activity
Many natural products with diterpenoid cores exhibit cytotoxic effects against various cancer cell lines[5][6]. The potential anticancer mechanism of Paniculoside III could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
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PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Many natural compounds exert their anticancer effects by inhibiting this pathway, leading to apoptosis[7][8][9][10][11].
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MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation by natural compounds is a known mechanism of anticancer activity[12][13][14][15][16].
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NF-κB Pathway: Nuclear Factor-kappa B is a transcription factor that plays a key role in inflammation and cancer. Inhibition of the NF-κB pathway can suppress tumor growth and induce apoptosis[17][18][19][20][21].
Caption: Potential anticancer signaling pathways modulated by Paniculoside III.
Potential Anti-inflammatory Activity
The structural similarity of Paniculoside III to other anti-inflammatory natural products suggests it may possess similar properties. The mechanism would likely involve the inhibition of pro-inflammatory signaling cascades.
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NF-κB Pathway: As a central mediator of inflammation, its inhibition is a key target for anti-inflammatory drugs[17][18][19][20][21].
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MAPK Pathway: This pathway is also crucial in the inflammatory response, and its inhibition can reduce the production of inflammatory mediators[12][13][14][15][16].
Caption: Potential anti-inflammatory signaling pathways modulated by Paniculoside III.
Potential Antiviral Activity
Several diterpenoid glycosides have demonstrated antiviral activities[22][23][24][25]. The potential antiviral mechanism of Paniculoside III could involve interference with viral entry, replication, or assembly.
A generalized workflow for assessing antiviral activity is presented below. The specific molecular targets for Paniculoside III would need to be determined experimentally.
Caption: Potential points of intervention for Paniculoside III in the viral lifecycle.
Experimental Protocols
The following protocols are generalized frameworks based on methods used for similar compounds and would require optimization for Paniculoside III.
Extraction and Isolation from Stevia paniculata
This protocol outlines a general procedure for the extraction and isolation of diterpenoid glycosides from plant material.
Caption: General workflow for the extraction and isolation of Paniculoside III.
Methodology:
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Plant Material Preparation: Air-dry the aerial parts of Stevia paniculata at room temperature and then grind into a fine powder.
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Extraction: Extract the powdered plant material with methanol or ethanol at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process three times.
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Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
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Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
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Column Chromatography: Subject the n-butanol fraction (which is likely to contain the polar glycosides) to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of chloroform-methanol or a similar solvent system.
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Purification: Further purify the fractions containing Paniculoside III using preparative High-Performance Liquid Chromatography (HPLC).
Analytical HPLC Method
A validated HPLC method is crucial for the quantification and purity assessment of Paniculoside III.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Methodology:
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Standard Preparation: Prepare a stock solution of purified Paniculoside III in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Dissolve a known amount of the extract or fraction in methanol, filter through a 0.45 µm syringe filter.
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Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
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Quantification: Determine the concentration of Paniculoside III in the samples by comparing the peak area with the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of Paniculoside III.
| Parameter | General Conditions |
| Solvent | Deuterated methanol (CD₃OD) or Pyridine-d₅ |
| Spectra to Acquire | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Reference | Tetramethylsilane (TMS) or solvent peak |
| Temperature | Room temperature |
Methodology:
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Sample Preparation: Dissolve 5-10 mg of purified Paniculoside III in approximately 0.5 mL of the deuterated solvent in an NMR tube.
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Data Acquisition: Acquire the ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Conclusion
Paniculoside III is a diterpenoid glycoside with a chemical structure that suggests potential for a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. While direct experimental evidence is currently limited, this technical guide provides a foundation for researchers to explore its therapeutic potential. The provided experimental protocols offer a starting point for the extraction, isolation, and analysis of this compound, which will be essential for future in-depth biological and pharmacological studies. Further research is warranted to fully elucidate the mechanisms of action and to validate the therapeutic potential of Paniculoside III.
References
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